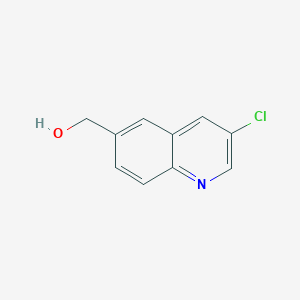

(3-Chloroquinolin-6-yl)methanol

Description

IUPAC Nomenclature and Systematic Classification

The systematic name (3-chloroquinolin-6-yl)methanol adheres to IUPAC rules, which prioritize the numbering of the quinoline ring system to assign the lowest possible locants to substituents. Quinoline itself consists of a benzene ring fused to a pyridine ring, with positions numbered such that the nitrogen atom occupies the 1-position. In this derivative:

- A chlorine atom is located at position 3.

- A hydroxymethyl group (-CH$$_2$$OH) is attached to position 6.

The molecular formula $$ \text{C}{10}\text{H}{8}\text{ClNO} $$ corresponds to a molar mass of 193.63 g/mol, as confirmed by high-resolution mass spectrometry.

Molecular Architecture: Substituent Position Analysis

The planar quinoline framework imposes distinct electronic and steric effects based on substituent positions:

- Chlorine at position 3 : This electronegative substituent withdraws electron density from the pyridine ring, potentially enhancing the compound’s reactivity in electrophilic substitution reactions.

- Hydroxymethyl at position 6 : The polar -CH$$_2$$OH group increases hydrophilicity, which may improve solubility in protic solvents compared

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(3-chloroquinolin-6-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-5,13H,6H2 |

InChI Key |

OMPDRWXRGBPPGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1CO)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

(3-Chloroquinolin-6-yl)methanol is being investigated for its potential as an antimicrobial agent. Compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the chlorine atom may enhance its interaction with microbial targets, increasing its efficacy.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 µg/ml |

| (6-Methylquinolin-3-yl)methanol | Pseudomonas aeruginosa | 12.5 µg/ml |

| Quinine | Various strains | 8 µg/ml |

Anticancer Research

Research indicates that this compound may possess anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation and survival. Preliminary studies suggest that it could be effective against certain cancer cell lines, warranting further investigation.

Table 2: Anticancer Activity Studies

| Study Reference | Cell Lines Tested | Observed Effects |

|---|---|---|

| HeLa, MCF-7 | Significant reduction in cell viability | |

| A549 (lung cancer) | Induction of apoptosis |

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow for various functionalization reactions, making it a versatile intermediate in synthetic pathways.

Table 3: Synthetic Applications

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Electrophilic Aromatic Substitution | Reflux with halogens | Substituted quinoline derivatives |

| Reduction | Lithium aluminum hydride | Dihydroquinoline derivatives |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains using the well diffusion method. Results indicated that the compound exhibited significant inhibition against Mycobacterium smegmatis with an MIC value of 6.25 µg/ml, suggesting potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, this compound was tested on HeLa and MCF-7 cell lines. The compound showed a notable reduction in cell viability, indicating its potential as an anticancer drug candidate .

Comparison with Similar Compounds

Positional Isomers: (4-Chloro-6-methylquinolin-3-yl)methanol

The positional isomer (4-chloro-6-methylquinolin-3-yl)methanol (CAS: 920494-40-2) shares the same molecular formula (C₁₁H₁₀ClNO) but differs in the chlorine substitution at position 4 instead of position 3. While specific data on its physical properties (e.g., melting point, solubility) are unavailable, positional isomerism likely alters its electronic and steric profiles. For example:

Pyridine-Based Analogs: [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol

This pyridine derivative (CAS: 1293161-21-3, C₁₄H₁₅ClNO₂) replaces the quinoline core with a pyridine ring. Key differences include:

- Substituents: A phenylethoxy group at position 6 increases molecular weight (257.73 g/mol vs. 207.66 g/mol) and lipophilicity (LogP: ~2.69 vs. ~2.69 for quinoline analogs).

- Applications : Used in drug discovery as a building block for kinase inhibitors, leveraging its pyridine scaffold for metal coordination .

Functional Group Variants: 3-(P-tolylimino)methyl-2-chloroquinoline-6-amine

Synthesized via Schiff base formation between 6-amino-2-chloroquinoline-3-carbaldehyde and p-toluidine, this compound (C₁₈H₁₅ClN₃) replaces the hydroxymethyl group with a p-tolylimino moiety. Notable contrasts:

- Solubility : The imine group introduces polarity, improving aqueous solubility compared to the hydrophobic hydroxymethyl group in the target compound.

- Biological Activity: The Schiff base structure is associated with antimicrobial and anticancer properties, diverging from the intermediate role of (3-chloroquinolin-6-yl)methanol .

Key Research Findings

Synthetic Efficiency: The microwave-assisted NaBH₄ reduction for this compound achieves quantitative yield within minutes, outperforming traditional reflux methods used for analogs .

Crystal Engineering: Intramolecular hydrogen bonding in this compound enhances thermal stability, whereas pyridine analogs rely on π-π stacking for lattice stabilization .

Preparation Methods

Precursor Design and Cyclization

A modified Friedlander approach begins with 6-(hydroxymethyl)-2-aminobenzaldehyde, synthesized via formylation of 2-amino-5-methylbenzaldehyde followed by reduction. Cyclization with acetylacetone in acidic conditions yields 6-hydroxymethylquinoline. Subsequent chlorination at position 3 using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) achieves the target compound.

Reaction Conditions :

Limitations and Byproduct Formation

Competing reactions during cyclization may produce 5- or 7-substituted quinolines. Steric hindrance from the hydroxymethyl group at position 6 further complicates regioselectivity. Purification via column chromatography (SiO₂, ethyl acetate/hexane) is often necessary.

Directed Metallation and Functionalization

Directed ortho metallation (DoM) enables precise substitution on the quinoline ring. This method is particularly effective for introducing chloro and hydroxymethyl groups at specific positions.

Lithiation at Position 3

Quinoline is treated with lithium diisopropylamide (LDA) at −78°C, deprotonating position 3. Quenching with hexachloroethane introduces chlorine, yielding 3-chloroquinoline. Subsequent functionalization at position 6 involves:

-

Step 1 : Bromination using N-bromosuccinimide (NBS) in CCl₄ (Yield: 60%).

-

Step 2 : Palladium-catalyzed hydroxymethylation via Suzuki coupling with hydroxymethylboronic acid (Yield: 50–55%).

Challenges :

-

Competing bromination at position 5 or 8 reduces regioselectivity.

-

Boronic acid instability necessitates anhydrous conditions.

Chlorination Techniques for Position 3 Substitution

Vilsmeier-Haack Chlorination

The Vilsmeier-Haack reagent (POCl₃/DMF) selectively chlorinates electron-rich positions. For 6-hydroxymethylquinoline, this method targets position 3 with minimal side reactions (Yield: 80–85%).

Radical Chlorination Using N-Chlorosuccinimide (NCS)

NCS in the presence of benzoyl peroxide initiates radical chlorination. This method is effective for substrates sensitive to acidic conditions (Yield: 70–75%).

Comparative Data :

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 80°C | 85 |

| Radical Chlorination | NCS, BPO | 100°C | 75 |

Q & A

Basic: What are the primary synthetic pathways for (3-Chloroquinolin-6-yl)methanol, and how is structural confirmation achieved?

Answer:

Synthesis typically involves regioselective chlorination of quinoline precursors followed by hydroxymethylation. For example, a quinoline derivative may undergo Friedel-Crafts acylation at position 6, followed by reduction (e.g., using NaBH₄ or LiAlH₄) to yield the methanol group. Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and functional groups.

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural determination, SHELX-based refinement is widely used .

Advanced: How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting or MS fragments)?

Answer:

Contradictions often arise from impurities, tautomerism, or dynamic effects. Methodological approaches include:

- 2D NMR experiments (COSY, HSQC, HMBC) to assign proton-carbon correlations and identify coupling artifacts.

- Variable-temperature NMR to detect dynamic processes (e.g., hindered rotation).

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

- Alternative synthetic routes : Reproducing the compound via a different pathway to isolate intermediates and identify side products .

Basic: What storage conditions and stability protocols are recommended for this compound?

Answer:

To prevent degradation:

- Store under inert gas (argon or nitrogen) in airtight, light-resistant containers.

- Maintain temperatures ≤ –20°C for long-term stability.

- Monitor for oxidation by periodic HPLC analysis (C18 column, acetonitrile/water mobile phase).

- Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Advanced: What strategies improve regioselectivity in quinoline chlorination for this compound synthesis?

Answer:

Regioselectivity challenges arise due to quinoline’s multiple reactive sites. Solutions include:

- Directing groups : Introduce temporary substituents (e.g., sulfonic acid groups) to steer chlorination to position 3.

- Catalytic systems : Use Lewis acids like FeCl₃ or AlCl₃ to modulate electrophilic attack.

- Microwave-assisted synthesis : Enhances reaction control and reduces byproduct formation.

Post-chlorination, hydroxymethylation at position 6 can be achieved via lithiation followed by formaldehyde quenching .

Basic: How is purity validated, and what impurities are common in this compound synthesis?

Answer:

- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to quantify purity (>95% target compound).

- Common impurities :

- 3,6-Dichloroquinoline : From over-chlorination.

- Quinoline-6-carbaldehyde : Incomplete reduction of the acyl intermediate.

- Dimers : Formed via aldol condensation under basic conditions.

Mitigation involves optimizing reaction stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: Which computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Molecular docking : For biological studies, evaluate interactions with enzyme active sites (e.g., cytochrome P450).

- Machine learning tools : Platforms like PISTACHIO or REAXYS predict reaction pathways and byproducts using historical data .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Neutralize waste with dilute NaOH before disposal.

- Monitor for acute toxicity symptoms (e.g., respiratory irritation) and maintain SDS documentation .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability.

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading, solvent ratio).

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Antimalarial agents : As a quinoline derivative, it may inhibit hemozoin formation.

- Kinase inhibitors : The chloroquinoline scaffold targets ATP-binding pockets in enzymes.

- Antibacterial studies : Structural analogs show activity against Gram-positive pathogens .

Advanced: How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.